molecular formula C13H12N2S B5795465 2-Thiazoline, 2-(1-naphthylamino)- CAS No. 35160-17-9

2-Thiazoline, 2-(1-naphthylamino)-

Cat. No.: B5795465
CAS No.: 35160-17-9
M. Wt: 228.31 g/mol
InChI Key: OPHJVMLHMZPRDG-UHFFFAOYSA-N
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Description

2-Thiazoline, 2-(1-naphthylamino)- is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms This compound is part of the broader class of thiazolines, which are known for their significant roles in organic synthesis and catalysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazoline, 2-(1-naphthylamino)- typically involves the cyclization of suitable amine and thiol precursors. One common method is the reaction of 1-naphthylamine with carbon disulfide (CS₂) and a base, followed by cyclization to form the thiazoline ring . The reaction conditions often require refluxing in an appropriate solvent, such as ethanol, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 2-Thiazoline, 2-(1-naphthylamino)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium, iridium, or copper may be employed to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Thiazoline, 2-(1-naphthylamino)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

2-Thiazoline, 2-(1-naphthylamino)- has diverse applications in scientific research:

  • Chemistry

Properties

IUPAC Name

N-naphthalen-1-yl-4,5-dihydro-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2S/c1-2-6-11-10(4-1)5-3-7-12(11)15-13-14-8-9-16-13/h1-7H,8-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHJVMLHMZPRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20188657
Record name 2-Thiazoline, 2-(1-naphthylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35160-17-9
Record name 2-(1-Naphthylamino)-2-thiazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035160179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC135968
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135968
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Thiazoline, 2-(1-naphthylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-NAPHTHYLAMINO)-2-THIAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLI7E0MLR7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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